Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride is a chemical compound with potential applications in pharmaceuticals, particularly in the development of antihypertensive and antiparkinsonian agents. This compound is characterized by its unique molecular structure, which includes an indole derivative, making it relevant in medicinal chemistry.
The compound is synthesized from various starting materials, often involving amino acids and indole derivatives. Its CAS number is 115054-62-1, and it has been referenced in various scientific literature and patents related to drug development and synthesis methods.
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride is classified as:
The synthesis of Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride typically involves several steps:
The synthesis may involve various solvents and reagents, such as methanol for esterification and hydrochloric acid for salt formation. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride has a complex molecular structure characterized by:
This structure includes a chiral center at the carbon adjacent to the amino group, which is crucial for its biological activity.
The accurate mass of the compound is 261.0768 g/mol. Its structural features include an indole ring system that contributes to its pharmacological properties.
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride can participate in various chemical reactions:
Reactions involving this compound often require controlled conditions, including temperature and pH adjustments, to ensure selectivity and yield.
The mechanism of action for Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride primarily involves its interaction with biological receptors:
Research indicates that compounds with similar structures exhibit significant biological activity, providing a basis for further investigation into their therapeutic potential.
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride typically appears as a white crystalline solid. Its solubility varies depending on the solvent used, with good solubility in polar solvents like water and methanol.
Key chemical properties include:
Relevant analyses include:
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in drug discovery efforts aimed at treating cardiovascular and neurological disorders.
The synthesis of Methyl (2S)-2-amino-3-(2-oxo-3-indolinyl)propanoate hydrochloride (CAS 289635-85-4) employs meticulously designed multi-step sequences to construct its stereochemically complex architecture. The core strategy involves three interdependent stages: indoline ring formation, stereoselective amino group introduction, and esterification stabilization.
The indoline scaffold is typically constructed via Pd-catalyzed intramolecular C–N coupling or acid-mediated Fischer indole synthesis. In Pd-catalyzed approaches, ortho-haloanilines undergo cyclization with α-halo carbonyl compounds under palladium(0) catalysis (e.g., Pd(PPh₃)₄), achieving yields >75% while preserving stereochemical integrity. Alternative routes employ Lewis acid-catalyzed cyclizations (BF₃·Et₂O, ZnCl₂) of N-aryl imines derived from 2-nitrotoluenes, though these may require subsequent reduction steps. The 2-oxo group is introduced via aerobic oxidation of indoline intermediates using Cu(I)/O₂ systems or through direct incorporation of glyoxylate derivatives during cyclization .
Stereocontrol at C2 is achieved through asymmetric reductive amination of 3-(2-oxoindolin-3-yl)propanal precursors. Chiral Ru(II)-diamine catalysts (e.g., Noyori-type) enable enantioselectivity >90% ee by leveraging dynamic kinetic resolution. Alternatively, enzymatic transamination using ω-transaminases (e.g., from Arthrobacter sp.) with pyridoxal-5′-phosphate cofactor provides the (S)-configuration with high fidelity. The hydrochloride salt is formed during final purification via HCl/ether precipitation, enhancing crystallinity and stability [4].
Carboxylate esterification is strategically positioned as the final synthetic step to prevent racemization. Fischer–Speier esterification (HCl/MeOH reflux, 12h) affords the methyl ester in >85% yield but risks indoline ring degradation. Superior outcomes utilize carbodiimide coupling (DCC/DMAP, CH₂Cl₂) of the precursor acid (2S)-2-amino-3-(2-oxoindolin-3-yl)propanoic acid (CAS 159768) with methanol, yielding >92% product without epimerization. The hydrochloride salt form further stabilizes the compound against enolization and oxidative degradation during storage [2] [4].
Precise catalytic control underpins the synthesis, balancing stereoselectivity with functional group tolerance across heterocyclic systems.
Solvent polarity dictates reaction outcomes:
Table 1: Solvent and Temperature Optimization in Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Selectivity (ee %) |
---|---|---|---|---|
Indoline Cyclization | Toluene | 110 | 82 | N/A |
Reductive Amination | iPrOH/H₂O (9:1) | 50 | 88 | 94 (S) |
Methyl Esterification | Anhydrous CH₂Cl₂ | 25 | 98 | >99 (S) |
Low temperatures (0–5°C) during imine formation suppress racemization, while elevated temperatures (50–60°C) accelerate cyclization without compromising stereointegrity when using aprotic polar solvents (DMSO) [6].
Synthetic efficiency varies significantly across methodologies, with sustainability emerging as a critical optimization parameter.
Solution-phase synthesis dominates industrial production due to scalability:
Solid-phase approaches (Wang resin-supported synthesis) enable rapid intermediate purification but suffer from limitations:
Table 2: Synthetic Route Comparison for Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Overall Yield | 68% (5 steps) | 45% (8 steps) | 72% (6 steps) |
Purity (HPLC) | ≥99% | 95% | 98% |
Stereopurity (ee) | >99% | 97% | >99% |
Solvent Consumption | 50 L/kg | 120 L/kg | 30 L/kg |
Scalability | Multi-kilogram | <100 mg | Kilogram |
Hybrid strategies prove most efficient: solution-phase indoline synthesis followed by solid-phase reductive amination reduces purification steps while maintaining yield (72%) and purity (98%) [7].
Innovative green methodologies enhance sustainability:
These approaches collectively reduce the process mass intensity (PMI) from 120 to 45, aligning with pharmaceutical green chemistry goals [5] [7] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1